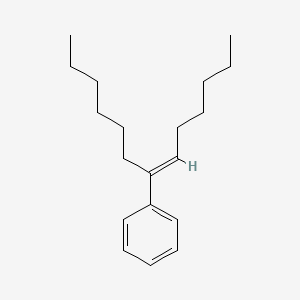
Benzene, (1 hexyl-1-heptenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (1 hexyl-1-heptenyl)-: is an organic compound with the chemical structure C19H30. It is a derivative of benzene, characterized by the presence of a hexyl group and a heptenyl group attached to the benzene ring. This compound is also known by its stereoisomer name, 7-phenyl-6-tridecene .
準備方法
Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions on a larger scale. The choice of reagents and conditions may vary depending on the desired product and its applications. For example, the use of high-pressure reactors and specific catalysts can enhance the efficiency and yield of the desired compound .
化学反応の分析
Types of Reactions: Benzene, (1 hexyl-1-heptenyl)-, like other benzene derivatives, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (Pt, Pd, Ni) is commonly used for reduction reactions.
Major Products Formed:
Oxidation: Phenols, quinones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
科学的研究の応用
Benzene, (1 hexyl-1-heptenyl)- has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of benzene, (1 hexyl-1-heptenyl)- involves its interactions with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted benzene product . The stability of the benzene ring and the delocalization of electrons play a crucial role in these reactions .
類似化合物との比較
特性
CAS番号 |
55030-46-1 |
|---|---|
分子式 |
C19H30 |
分子量 |
258.4 g/mol |
IUPAC名 |
[(E)-tridec-6-en-7-yl]benzene |
InChI |
InChI=1S/C19H30/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-14,16-17H,3-8,10-11,15H2,1-2H3/b18-14+ |
InChIキー |
FJAXETQGPFGPLT-NBVRZTHBSA-N |
異性体SMILES |
CCCCCC/C(=C\CCCCC)/C1=CC=CC=C1 |
正規SMILES |
CCCCCCC(=CCCCCC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


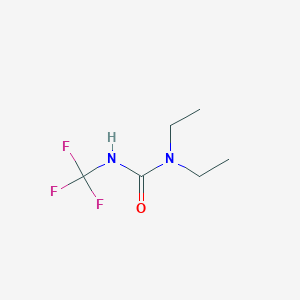
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
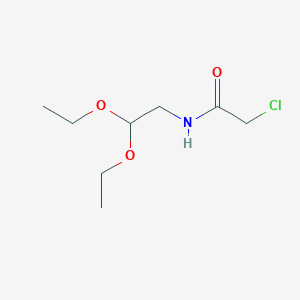
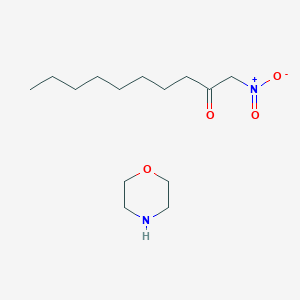
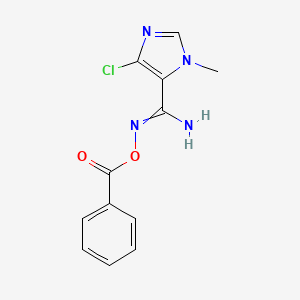
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
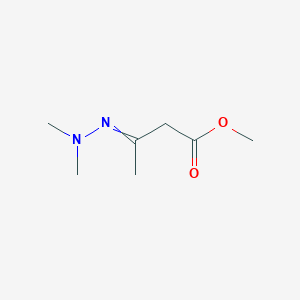
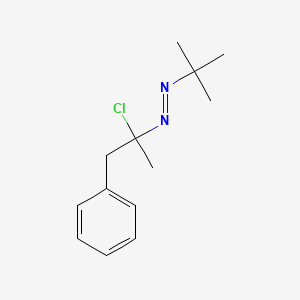
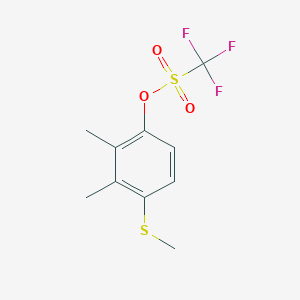
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
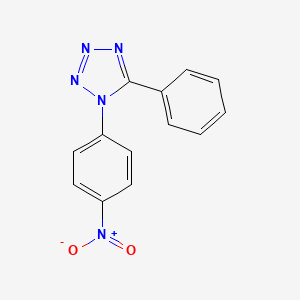
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
